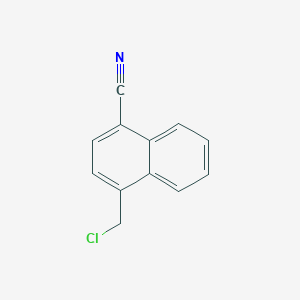

4-(chloromethyl)naphthalene-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(chloromethyl)naphthalene-1-carbonitrile is an organic compound with the molecular formula C12H8ClN It is a derivative of naphthalene, where a chlorine atom and a cyano group are attached to the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(chloromethyl)naphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyano-1-naphthylmethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-cyano-1-naphthylmethanol+SOCl2→this compound+SO2+HCl

Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions using thionyl chloride or phosphorus pentachloride. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-(chloromethyl)naphthalene-1-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted naphthylmethanes.

Reduction: Formation of 4-amino-1-naphthylmethane.

Oxidation: Formation of naphthoquinones.

Applications De Recherche Scientifique

4-(chloromethyl)naphthalene-1-carbonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mécanisme D'action

The mechanism of action of 4-(chloromethyl)naphthalene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and cyano group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Chloro-(4-cyano-2-naphthyl)methane

- Chloro-(4-cyano-3-naphthyl)methane

- Chloro-(4-cyano-4-naphthyl)methane

Uniqueness

4-(chloromethyl)naphthalene-1-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups on the naphthalene ring. This positioning can significantly influence its chemical reactivity and interaction with other molecules, making it distinct from its isomers.

Activité Biologique

4-(Chloromethyl)naphthalene-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound (C12H9ClN) consists of a naphthalene ring substituted with a chloromethyl group and a carbonitrile group. The presence of these functional groups contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that naphthalene derivatives exhibit significant antimicrobial properties. In studies involving various naphthalene derivatives, compounds with similar structures have shown promising results against mycobacterial infections. For instance, some naphthalene-1-carboxanilides demonstrated two-fold higher activity than standard antimycobacterial agents such as rifampicin and ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

The mechanism of action for these compounds may involve interference with the mycobacterial respiratory chain, suggesting that this compound could also possess similar mechanisms .

Cytotoxicity Studies

In vitro cytotoxicity assessments are crucial for determining the safety profile of potential therapeutic agents. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on human cell lines. Notably, certain derivatives showed minimal toxicity at effective concentrations, indicating a favorable safety index that could be beneficial in drug development .

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Naphthalene derivative A | 50 | THP-1 | |

| Naphthalene derivative B | 75 | THP-1 |

Structure-Activity Relationship (SAR)

Understanding the SAR is essential in optimizing the biological activity of naphthalene derivatives. Modifications at various positions on the naphthalene ring can significantly influence both antimicrobial efficacy and cytotoxicity. For example, substituents that enhance lipophilicity often correlate with increased bioactivity against targeted pathogens .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis (Illustrative purposes only)

Case Studies

Several studies have highlighted the biological relevance of compounds similar to this compound:

- Antimycobacterial Activity : A study demonstrated that certain naphthalene derivatives inhibited the growth of Mycobacterium avium subsp. paratuberculosis at concentrations significantly lower than conventional antibiotics .

- Neuroprotective Effects : Some naphthoquinone derivatives exhibited neuroprotective properties in cellular models, suggesting that modifications to the naphthalene structure can yield compounds with diverse therapeutic potentials .

- Antiviral Potential : Recent investigations into related compounds have suggested antiviral activities against various viruses, indicating a broader spectrum of biological activity that warrants further exploration .

Propriétés

IUPAC Name |

4-(chloromethyl)naphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDJWIIALQYVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CCl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.